molecular formula C9H11BrFNO B13189591 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine

Katalognummer: B13189591
Molekulargewicht: 248.09 g/mol
InChI-Schlüssel: HKYQWNQYKAGBTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to an ethanamine backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methoxyphenyl compounds followed by the introduction of a fluorine atom through nucleophilic substitution. The final step involves the formation of the ethanamine moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate signaling pathways, leading to changes in cellular functions and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine can be compared with similar compounds such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11BrFNO

Molekulargewicht

248.09 g/mol

IUPAC-Name

1-(2-bromo-5-methoxyphenyl)-2-fluoroethanamine

InChI

InChI=1S/C9H11BrFNO/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,12H2,1H3

InChI-Schlüssel

HKYQWNQYKAGBTD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)Br)C(CF)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.